Cas no 126918-17-0 ((2R)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one)

(2R)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-Propanone, 1-(2,4-difluorophenyl)-2-[(tetrahydro-2H-pyran-2-yl)oxy]-,(2R)-
- (2R)-1-(2,4-difluorophenyl)-2-(tetrahydro-2H-pyran-2-yloxy)propan-1-one
- (2R)-1-(2,4-Difluorophenyl)-2-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propanone
- (1-Propanone, 1-(2,4-difluorophenyl)-2-[(tetrahydro-2H-pyran-2-yl)oxy]-,(2R)- )
- (2R)-1-(2,4-DIFLUOROPHENYL)-2-((TETRAHYDRO-2H-PYRAN-2-YL)OXY) PROPAN-1-ONE(WXG00768)
- (2R)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one
- SB22836
- (2R)-1-(2,4-DIFLUOROPHENYL)-2-(OXAN-2-YLOXY)PROPAN-1-ONE
- (2R)-2',4'-difluoro-2-(3,4,5,6-tetrahydro-2H-pyran-2-yloxy)propiophenone
- 1-Propanone, 1-(2,4-difluorophenyl)-2-[(tetrahydro-2H-pyran-2-yl)oxy]-, (2R)-
- SCHEMBL2562029
- starbld0018995
- 126918-17-0
- CS-0129512
- DTXSID501147113
- PANPCCDZBDSJOU-CGCSKFHYSA-N
- E81508
- C14H16F2O3
-
- MDL: MFCD28964175
- Inchi: 1S/C14H16F2O3/c1-9(19-13-4-2-3-7-18-13)14(17)11-6-5-10(15)8-12(11)16/h5-6,8-9,13H,2-4,7H2,1H3/t9-,13?/m1/s1
- InChI Key: PANPCCDZBDSJOU-CGCSKFHYSA-N
- SMILES: FC1C=C(C=CC=1C([C@@H](C)OC1CCCCO1)=O)F
Computed Properties
- Exact Mass: 270.106751g/mol
- Monoisotopic Mass: 270.106751g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 35.5
- Molecular Weight: 270.27g/mol
Experimental Properties
- Density: 1.21±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Almost insoluble (0.051 g/l) (25 º C),
(2R)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D451378-10mg |
(2R)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one |
126918-17-0 | 10mg |
$167.00 | 2023-05-18 | ||
ChemScence | CS-0129512-250mg |
(2R)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one |
126918-17-0 | ≥97.0% | 250mg |
$68.0 | 2022-04-28 | |
TRC | D451378-50mg |
(2R)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one |
126918-17-0 | 50mg |
$689.00 | 2023-05-18 | ||
Chemenu | CM181763-1g |
(2R)-1-(2,4-difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one |
126918-17-0 | 95%+ | 1g |
$177 | 2023-02-18 | |
Chemenu | CM181763-5g |
(2R)-1-(2,4-difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one |
126918-17-0 | 95%+ | 5g |
$577 | 2023-02-18 | |
1PlusChem | 1P000TXK-250mg |
1-Propanone, 1-(2,4-difluorophenyl)-2-[(tetrahydro-2H-pyran-2-yl)oxy]-, (2R)- |
126918-17-0 | 95% | 250mg |
$123.00 | 2024-07-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1200152-100mg |
(2R)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one |
126918-17-0 | 97% | 100mg |
¥357.00 | 2024-08-09 | |
Aaron | AR000U5W-250mg |
1-Propanone, 1-(2,4-difluorophenyl)-2-[(tetrahydro-2H-pyran-2-yl)oxy]-, (2R)- |
126918-17-0 | 97% | 250mg |
$58.00 | 2025-02-11 | |
Aaron | AR000U5W-1g |
1-Propanone, 1-(2,4-difluorophenyl)-2-[(tetrahydro-2H-pyran-2-yl)oxy]-, (2R)- |
126918-17-0 | 97% | 1g |
$144.00 | 2025-02-11 | |
Ambeed | A488243-1g |
(2R)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one |
126918-17-0 | 97% | 1g |
$163.0 | 2024-06-02 |
(2R)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one Related Literature
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
Additional information on (2R)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one
Introduction to (2R)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one and Its Applications in Modern Chemical Biology
(2R-1-(2,4-Difluorophenyl-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one) is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural features and promising biological activities. This compound, identified by its CAS number 126918-17-0, represents a class of molecules that exhibit potential therapeutic value, particularly in the development of novel pharmaceuticals. The presence of both fluorine and pyran moieties in its structure contributes to its distinct chemical properties, making it a subject of extensive research and development.
The molecular architecture of (2R-1-(2,4-Difluorophenyl-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one) is characterized by a chiral center at the 2R position, which is crucial for its biological activity. The 2,4-difluorophenyl group introduces electronic and steric effects that can influence the compound's interactions with biological targets. Additionally, the tetrahydro-2H-pyran-2-yl oxy group enhances the molecule's solubility and stability, making it more suitable for further biological evaluation. These structural features have positioned this compound as a key candidate for investigating various pharmacological pathways.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting complex diseases. (2R-1-(2,4-Difluorophenyl-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one) has been explored as a potential lead compound in several drug discovery programs due to its ability to modulate key enzymatic pathways. For instance, studies have demonstrated its interaction with enzymes involved in inflammation and pain signaling. The fluorine atoms in the 2,4-difluorophenyl group play a pivotal role in enhancing binding affinity by participating in halogen bonding interactions with biological targets. This has opened up new avenues for designing more potent and selective inhibitors.
The incorporation of the tetrahydro-2H-pyran-2-yl oxy group not only improves the pharmacokinetic properties of the compound but also allows for further derivatization, enabling the synthesis of analogues with tailored biological activities. This flexibility has been exploited in several research groups aiming to optimize lead compounds for clinical development. The use of computational chemistry techniques has further accelerated the design process by predicting binding modes and optimizing molecular structures.
The synthesis of (2R-1-(2,4-Difluorophenyl-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one) involves multi-step organic transformations that highlight the expertise required in modern synthetic chemistry. Key steps include the protection-deprotection strategies for the hydroxyl group and the stereoselective introduction of the chiral center. Advances in catalytic methods have enabled more efficient and sustainable synthetic routes, reducing waste and improving yields. These advancements are crucial for scaling up production and making such compounds more accessible for further research.
Ongoing studies are exploring the potential applications of ((tetrahydro-[...]
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